N1-(2-methoxyethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
CAS No.: 896287-38-0
Cat. No.: VC4364108
Molecular Formula: C17H25N3O6S
Molecular Weight: 399.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896287-38-0 |
|---|---|
| Molecular Formula | C17H25N3O6S |
| Molecular Weight | 399.46 |
| IUPAC Name | N-(2-methoxyethyl)-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C17H25N3O6S/c1-25-11-9-18-16(21)17(22)19-12-13-4-3-10-20(13)27(23,24)15-7-5-14(26-2)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) |
| Standard InChI Key | HDRWBUIPAJFOMJ-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |
Introduction
N1-(2-methoxyethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound with a molecular formula of C17H25N3O6S and a molecular weight of approximately 399.5 g/mol . This compound belongs to the class of oxalamides and sulfonamides, featuring a pyrrolidine ring, a methoxyphenyl group, and an oxalamide linkage. These functional groups contribute to its chemical properties and potential biological activities.
Synthesis and Preparation
The synthesis of N1-(2-methoxyethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multi-step organic reactions. These steps may include the formation of the pyrrolidine ring, introduction of the sulfonyl group, and coupling with the oxalamide moiety. The specific synthesis route can vary based on the availability of starting materials and desired yield optimization.
Potential Applications and Biological Activities
While specific biological activities of N1-(2-methoxyethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide have not been extensively documented, compounds with similar structures often exhibit potential in pharmaceutical research. Sulfonamides and oxalamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Research Findings and Future Directions
Research on compounds like N1-(2-methoxyethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is ongoing, with a focus on exploring their chemical properties and potential biological applications. Future studies may involve detailed pharmacological evaluations and structure-activity relationship (SAR) analyses to optimize their therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume